molecular formula C15H16FN3O4 B601375 Levofloxacin impurity 18 CAS No. 1797510-34-9

Levofloxacin impurity 18

Cat. No.: B601375
CAS No.: 1797510-34-9
M. Wt: 321.31
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.

Mechanism of Action

Target of Action

Levofloxacin, the parent compound of Levofloxacin impurity 18, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases and have unique functions within the bacterial cell .

Mode of Action

Levofloxacin exerts its antimicrobial activity by inhibiting these enzymes. This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disruption in the normal functioning of the bacterial cell’s DNA replication process leads to cell death .

Biochemical Pathways

Levofloxacin affects the biochemical pathways related to DNA replication and cell division in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the inability of the bacteria to replicate and ultimately causing bacterial cell death .

Pharmacokinetics

Levofloxacin pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration within 1 to 2 hours after oral administration . The bioavailability of oral levofloxacin approaches 100% and is little affected by the administration with food . Levofloxacin is approximately 24 to 38% bound to serum plasma proteins (primarily albumin); serum protein binding is independent of serum drug concentrations . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of Levofloxacin’s action is the death of the bacterial cell. By inhibiting key enzymes involved in DNA replication, Levofloxacin prevents the bacteria from replicating. This leads to the cessation of bacterial growth and ultimately results in the death of the bacterial cell .

Biochemical Analysis

Biochemical Properties

Levofloxacin impurity 18 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The interaction of this compound with these enzymes inhibits their activity, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . Additionally, this compound may interact with other cellular proteins, affecting their function and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription by targeting DNA gyrase and topoisomerase IV, leading to cell death . In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, which can impact cell viability and function . The compound’s influence on cell signaling pathways may also alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound inhibits their activity, preventing the relaxation of supercoiled DNA and thereby blocking DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, this compound may interact with other biomolecules, such as cellular proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress, DNA damage, and apoptosis in cells . These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, this compound can cause significant toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to induce noticeable cellular and physiological changes. Toxicity studies in animal models have highlighted the importance of monitoring and controlling the levels of this compound in pharmaceutical formulations to ensure safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites. These metabolites may have different pharmacological and toxicological properties compared to the parent compound. The metabolic pathways of this compound can also affect metabolic flux and metabolite levels in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, this compound can bind to cellular proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding the transport and distribution of this compound is essential for assessing its pharmacokinetics and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, the localization of this compound to the nucleus allows it to interact with DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription. Similarly, its presence in the mitochondria can induce oxidative stress and apoptosis.

Properties

IUPAC Name

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQVWTUNZIJAQI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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